molecular formula C19H28N2O4S B4864034 [4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](4-methylpiperidin-1-yl)methanone

[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](4-methylpiperidin-1-yl)methanone

Cat. No.: B4864034
M. Wt: 380.5 g/mol
InChI Key: URSDLLIUZDHKLQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a piperidinylsulfonyl group, and a methylpiperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative, followed by the introduction of the methoxy group through methylation reactions. The piperidinylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step often involves the formation of the methanone moiety through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone is being investigated for its potential therapeutic effects. Preliminary studies indicate it may have applications in treating certain diseases, although further research is needed to confirm its efficacy and safety .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxy and sulfonyl groups, in particular, provide unique sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15-8-12-20(13-9-15)19(22)16-6-7-17(25-2)18(14-16)26(23,24)21-10-4-3-5-11-21/h6-7,14-15H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSDLLIUZDHKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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